molecular formula C15H21N5O2 B606784 Tofacitinib metabolite M2 CAS No. 1243290-37-0

Tofacitinib metabolite M2

Número de catálogo B606784
Número CAS: 1243290-37-0
Peso molecular: 303.36 g/mol
Clave InChI: CCOHWQFOFWCBMH-PWSUYJOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PFE-PKIS 34 is a compound from the Published Kinase Inhibitor Set (PKIS), a collection of small-molecule ATP-competitive kinase inhibitors. This set was created to facilitate research on kinases, which are enzymes that play crucial roles in various cellular processes. PFE-PKIS 34 has been studied for its potential to inhibit specific kinases, making it a valuable tool in the field of chemical biology and drug discovery .

Aplicaciones Científicas De Investigación

PFE-PKIS 34 has a wide range of scientific research applications, including:

    Chemistry: It is used as a chemical probe to study kinase activity and inhibition.

    Biology: It helps in understanding the role of kinases in various biological processes.

    Medicine: It is explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of new drugs and therapeutic agents .

Métodos De Preparación

The synthesis of PFE-PKIS 34 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically detailed in specialized chemical literature. Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity .

Análisis De Reacciones Químicas

PFE-PKIS 34 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Mecanismo De Acción

PFE-PKIS 34 exerts its effects by inhibiting specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are crucial for cell growth and survival. The molecular targets and pathways involved include various kinases that play roles in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

PFE-PKIS 34 is compared with other kinase inhibitors to highlight its uniqueness. Similar compounds include:

    GW296115: Another kinase inhibitor from the PKIS set, known for its potent activity against several kinases.

    TPKI-24: An inhibitor with activity against polo-like kinases.

Propiedades

Número CAS

1243290-37-0

Fórmula molecular

C15H21N5O2

Peso molecular

303.36 g/mol

Nombre IUPAC

2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1

Clave InChI

CCOHWQFOFWCBMH-PWSUYJOCSA-N

SMILES isomérico

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO

SMILES

C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO

SMILES canónico

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CP-690550A;  CP-690,550A;  CP 690550A;  CP690550A;  Tofacitinib metabolite M2;  UNII-Q7ZOK859UK.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofacitinib metabolite M2
Reactant of Route 2
Reactant of Route 2
Tofacitinib metabolite M2
Reactant of Route 3
Reactant of Route 3
Tofacitinib metabolite M2
Reactant of Route 4
Reactant of Route 4
Tofacitinib metabolite M2
Reactant of Route 5
Reactant of Route 5
Tofacitinib metabolite M2
Reactant of Route 6
Reactant of Route 6
Tofacitinib metabolite M2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.